REACTION_SMILES
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[Br:22][N:23]1[C:24](=[O:25])[CH2:26][CH2:27][C:28]1=[O:29].[CH3:30][N:31]([CH3:32])[CH:33]=[O:34].[OH2:35].[c:1]1(-[c:7]2[c:8](-[c:16]3[cH:17][cH:18][cH:19][cH:20][cH:21]3)[c:9]3[c:10]([o:11]2)[cH:12][cH:13][cH:14][cH:15]3)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1(-[c:7]2[c:8](-[c:16]3[cH:17][cH:18][cH:19][cH:20][cH:21]3)[c:9]3[c:10]([o:11]2)[cH:12][c:13]([Br:22])[cH:14][cH:15]3)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(-c2oc3ccccc3c2-c2ccccc2)cc1
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Name
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Type
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product
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Smiles
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Brc1ccc2c(-c3ccccc3)c(-c3ccccc3)oc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |